![molecular formula C15H12N2O5 B13461447 2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid](/img/structure/B13461447.png)
2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to ensure the scalability and efficiency of the transformation process . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reduction process.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, which typically involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-{4-oxo-3-azabicyclo[3.1.1]heptan-1-yl}acetic acid: This compound shares a similar bicyclic structure and is used in similar applications.
Indole derivatives: These compounds, such as indole-3-acetic acid, have diverse biological activities and are used in various scientific research applications.
Uniqueness
2-{2,4-dioxo-3-azabicyclo[311]heptan-1-yl}-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct physicochemical properties and biological activities
Propiedades
Fórmula molecular |
C15H12N2O5 |
|---|---|
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-3H-isoindole-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O5/c18-11-9-4-15(5-9,14(22)16-11)17-6-8-3-7(13(20)21)1-2-10(8)12(17)19/h1-3,9H,4-6H2,(H,20,21)(H,16,18,22) |
Clave InChI |
IITLSXHAEWOVEI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C(=O)NC2=O)N3CC4=C(C3=O)C=CC(=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


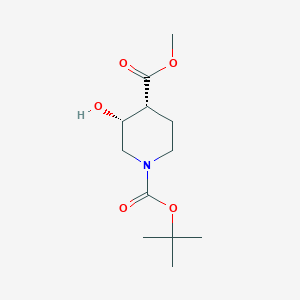
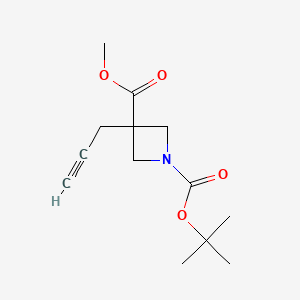
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
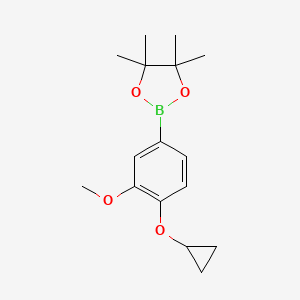
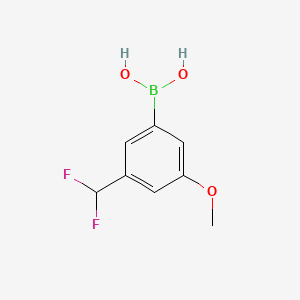
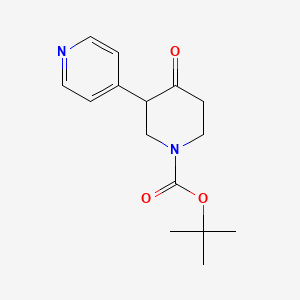
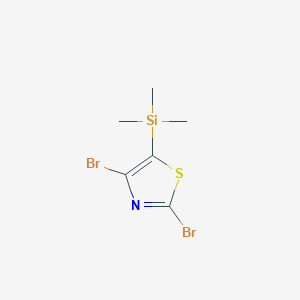
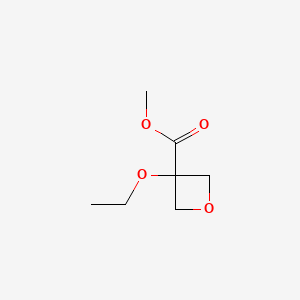
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
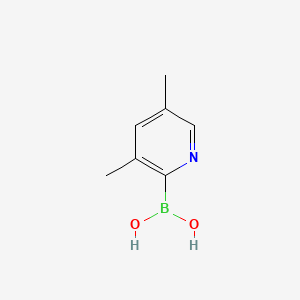
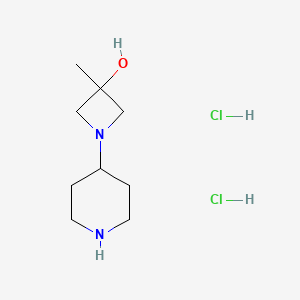
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)

